molecular formula C18H21N5O4S2 B2758994 2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1105226-70-7

2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No. B2758994
CAS RN: 1105226-70-7
M. Wt: 435.52
InChI Key: HVCPDRDEMRTNRT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a piperazine ring, a 1,4-dioxine ring, a thiadiazole ring, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The piperazine and 1,4-dioxine rings are both six-membered rings, while the thiadiazole is a five-membered ring. These rings would likely be arranged in a specific spatial configuration due to the presence of the various functional groups .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the piperazine ring is known to participate in reactions with carboxylic acids and other electrophiles . The thiadiazole ring can act as a nucleophile in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel compounds containing 1,3,4-thiadiazole amide and piperazine structures has been documented, showcasing methods to create derivatives with potential biological activities. For example, Gabriele et al. (2006) detailed a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives using a tandem palladium-catalyzed process (Gabriele et al., 2006). These synthetic approaches offer pathways to design and synthesize compounds with specific biological activities by incorporating functional groups that modulate their interaction with biological targets.

Biological Activities

Research on 1,3,4-thiadiazole and piperazine derivatives has revealed various biological activities. For instance, compounds synthesized by Xia et al. (2015) demonstrated inhibitory effects against certain bacteria and viruses, indicating their potential as antimicrobial agents (Xia, 2015). Similarly, Hamama et al. (2013, 2017) have synthesized N-substituted-2-amino-1,3,4-thiadiazoles and 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems with promising antioxidant and antitumor activities, as well as antimicrobial effects, showcasing the therapeutic potential of these compounds (Hamama et al., 2013); (Hamama et al., 2017).

Enzyme Inhibition and Antimicrobial Properties

Several studies have explored the enzyme inhibitory and antimicrobial properties of compounds containing 1,3,4-thiadiazole and piperazine moieties. For example, Patel and Park (2015) reported on a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones with efficient preparation and promising antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Patel & Park, 2015).

properties

IUPAC Name

2-[[5-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S2/c1-19-15(24)11-28-18-21-20-17(29-18)23-8-6-22(7-9-23)16(25)14-10-26-12-4-2-3-5-13(12)27-14/h2-5,14H,6-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCPDRDEMRTNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

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